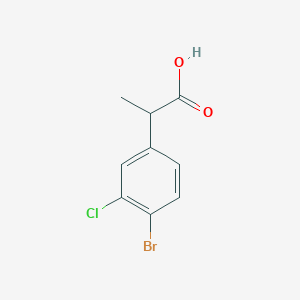![molecular formula C9H9IO3 B12952021 (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12952021.png)
(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound that belongs to the class of dihydrobenzodioxins This compound is characterized by the presence of an iodine atom at the 7th position and a methanol group at the 2nd position of the dihydrobenzo[b][1,4]dioxin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the iodination of a precursor dihydrobenzo[b][1,4]dioxin compound followed by the introduction of the methanol group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a hydrogen atom or substituted with other functional groups.
Substitution: The iodine atom can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions include:
Oxidation: Formation of (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)formaldehyde or (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)carboxylic acid.
Reduction: Formation of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol.
Substitution: Formation of various substituted dihydrobenzo[b][1,4]dioxin derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The presence of the iodine atom and the methanol group contributes to its bioactivity, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising compound for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and electronic materials .
Mechanism of Action
The mechanism of action of (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets. The iodine atom and the methanol group play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and induction of cellular responses .
Comparison with Similar Compounds
Similar Compounds
- (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Uniqueness
Compared to similar compounds, (7-Iodo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and bioactivity, making it more effective in various applications .
Properties
Molecular Formula |
C9H9IO3 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
(6-iodo-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9IO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2 |
InChI Key |
VDQQMLWTKNMZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C=CC(=C2)I)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



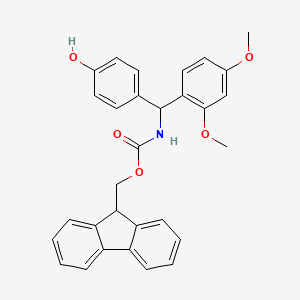
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)

![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)


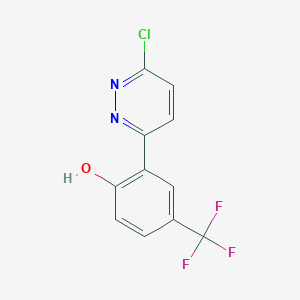
![1'-Methyl-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B12951975.png)
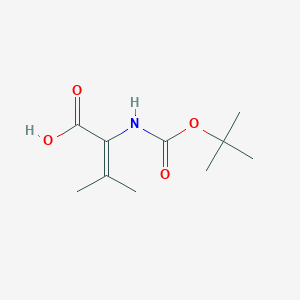
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
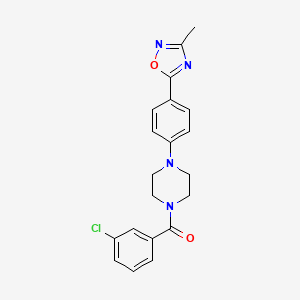
![2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
